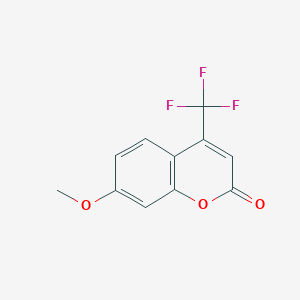

7-Methoxy-4-(trifluoromethyl)coumarin

Übersicht

Beschreibung

. It belongs to the coumarin family and exhibits interesting properties due to its unique structure.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-4-(trifluormethyl)coumarin findet Anwendungen in:

Enzymassays: Als Substrat für CYPs hilft es, die Enzymaktivität zu quantifizieren.

Fluoreszierende Sonden: Seine Fluoreszenzeigenschaften machen es in biologischen Studien nützlich.

5. Wirkmechanismus

Die enzymatische Wirkung von CYPs auf 7-Methoxy-4-(trifluormethyl)coumarin führt zur Bildung von HFC, das bei 409/530 nm gemessen werden kann . Die genauen molekularen Ziele und beteiligten Pfade hängen von der jeweiligen Anwendung ab.

Wirkmechanismus

Target of Action

The primary target of 7-Methoxy-4-(trifluoromethyl)coumarin is the enzyme Cytochrome P450 2E1 (CYP2E1) . CYP2E1 is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

this compound acts as a substrate for CYP2E1 . Upon enzymatic cleavage by CYP2E1, it is converted into a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion can be measured at 409/530 nm .

Biochemical Pathways

The enzymatic action of CYP2E1 on this compound is part of the broader metabolic pathways involving the cytochrome P450 family . These pathways are essential for the metabolism of various substances, including drugs and xenobiotics .

Pharmacokinetics

For instance, it is soluble in acetone (50 mg/mL), DMF (30 mg/mL), DMSO (25 mg/mL), and ethanol (10 mg/mL) . These properties may influence its bioavailability and distribution within the body.

Result of Action

The enzymatic action of CYP2E1 on this compound results in the formation of HFC . The fluorescence of HFC can be used to quantify CYP activity, providing a useful tool for studying the function and regulation of this enzyme .

Biochemische Analyse

Biochemical Properties

7-Methoxy-4-(trifluoromethyl)coumarin plays a significant role in biochemical reactions as a fluorogenic substrate. It is particularly known for its interaction with cytochrome P450 enzymes, such as CYP2E1. Upon enzymatic cleavage by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is released, which exhibits fluorescence that can be measured to quantify enzyme activity . This interaction is crucial for studying the activity and function of cytochrome P450 enzymes in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role as a substrate for cytochrome P450 enzymes. This compound influences cell function by participating in metabolic reactions that involve these enzymes. The fluorescent properties of the product formed after enzymatic cleavage allow researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism . These effects are essential for understanding how cells respond to different biochemical stimuli and for studying the regulation of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with cytochrome P450 enzymes. The enzymatic action of CYP2E1 on this compound results in the formation of a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin . This reaction is a key step in the metabolic pathway and is used to measure enzyme activity. The binding interactions and subsequent enzymatic cleavage are critical for understanding the molecular mechanisms underlying the function of cytochrome P450 enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored under desiccating conditions at -20°C and can be used for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure accuracy in experimental results. Long-term studies have shown that the fluorescent properties of the product formed after enzymatic cleavage remain consistent, allowing for reliable measurements of enzyme activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, the compound effectively serves as a substrate for cytochrome P450 enzymes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential inhibition of enzyme activity and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. The enzymatic cleavage of this compound by CYP2E1 results in the formation of 7-hydroxy-4-(trifluoromethyl)coumarin, which is a key step in the metabolic pathway . This reaction is used to study the activity and function of cytochrome P450 enzymes and to understand the regulation of metabolic flux and metabolite levels in various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its role as a substrate in enzymatic reactions . The distribution of the compound within cells can affect its availability for enzymatic cleavage and subsequent fluorescence measurement.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function as a substrate for cytochrome P450 enzymes . Understanding the subcellular distribution of this compound helps researchers study its role in various biochemical processes and its impact on cellular function.

Vorbereitungsmethoden

Synthetic Routes::

Direct Synthesis: One common synthetic route involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a base (such as pyridine) to yield 7-methoxy-4-(trifluoromethyl)coumarin.

Modification of Coumarin Derivatives: Starting from other coumarin derivatives, such as 7-methoxycoumarin, various methods can introduce the trifluoromethyl group.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Analyse Chemischer Reaktionen

7-Methoxy-4-(trifluormethyl)coumarin unterliegt mehreren Reaktionen:

Hydroxylierung: Cytochrom-P450-Enzyme (CYPs) hydroxylieren es, was zur Bildung von 7-Hydroxy-4-(trifluormethyl)coumarin (HFC) als fluoreszierendem Produkt führt.

Substitutionsreaktionen: Die Trifluormethylgruppe kann an Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Abhängig von den Reaktionsbedingungen kann es einer Oxidation oder Reduktion unterliegen.

Häufige Reagenzien umfassen Trifluoressigsäureanhydrid, Basen und Oxidationsmittel.

Vergleich Mit ähnlichen Verbindungen

7-Methoxy-4-(trifluormethyl)coumarin zeichnet sich durch seine Trifluormethylgruppe aus. Ähnliche Verbindungen umfassen andere Coumarine, wie z. B. 7-Methoxycoumarin und 4-Trifluormethylcoumarin.

Biologische Aktivität

7-Methoxy-4-(trifluoromethyl)coumarin (MFC) is a synthetic derivative of coumarin known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in drug metabolism studies, particularly as a substrate for cytochrome P450 enzymes. This article explores the biological activity of MFC, focusing on its enzymatic interactions, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 230.14 g/mol

- Melting Point : 178-180 °C

- Boiling Point : 311.4 °C at 760 mmHg

- Density : 1.6 g/cm³

Enzymatic Activity

MFC is primarily recognized for its role as a fluorogenic substrate in the activity assays of cytochrome P450 enzymes (CYPs). Research indicates that MFC exhibits varying degrees of selectivity among different CYP isoforms:

| CYP Isoform | Activity Level |

|---|---|

| CYP2B6 | High |

| CYP2E1 | Moderate |

| CYP2C9 | Low |

Studies have shown that MFC is a more potent substrate for CYP2B6 and CYP2E1 compared to CYP2C9, making it a valuable tool in drug metabolism research

Cytotoxicity and Antiproliferative Effects

MFC has demonstrated cytotoxic effects in various cancer cell lines. A study reported that MFC exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study: Anticancer Activity

In vitro studies revealed that treatment with MFC resulted in:

- IC50 Values :

- MCF-7 Cells: 15 µM

- HepG2 Cells: 20 µM

The mechanism of action was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, culminating in apoptosis .

Antimicrobial Activity

MFC has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that MFC could serve as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

7-methoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHUELNIGDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350909 | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-04-2 | |

| Record name | 7-Methoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.